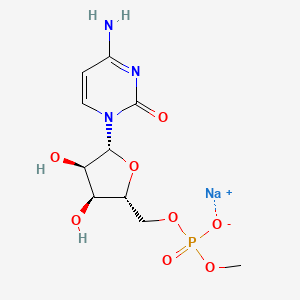

Cytidine 5'-Monophosphate Methyl Ester Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cytidine 5’-Monophosphate Methyl Ester Sodium Salt is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is often used in biochemical research and has significant roles in various metabolic pathways, particularly in the metabolism of phospholipids .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt typically involves the methylation of cytidine 5’-monophosphate. One common method includes the use of methylating agents such as diazomethane or methyl iodide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt often involves large-scale methylation processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

Cytidine 5’-Monophosphate Methyl Ester Sodium Salt can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cytidine 5’-monophosphate, while nucleophilic substitution can produce various derivatives depending on the nucleophile .

科学研究应用

Cytidine 5'-Monophosphate Methyl Ester Sodium Salt, often abbreviated as this compound, is a nucleotide derivative with significant applications in various fields of scientific research. This article provides a comprehensive overview of its applications, particularly in biochemistry, molecular biology, and pharmaceutical research.

Biochemical Pathway Studies

This compound plays a crucial role as an intermediate in the synthesis of various phospholipid analogs. It is involved in the metabolism of phospholipids, which are essential components of cellular membranes. Studies have shown that this compound can influence the synthesis pathways of cytidine diphosphate choline and other related metabolites, which are vital for maintaining membrane integrity and function .

Pharmaceutical Development

This compound has been explored for its potential therapeutic applications. Research indicates that derivatives of cytidine monophosphate can be used in the treatment of neurological disorders, particularly those involving cognitive impairment and memory loss. For instance, cytidine diphosphate choline, derived from this compound, has been shown to alleviate symptoms associated with head injuries and cognitive dysfunctions .

Cosmetic Formulations

Recent studies have highlighted the potential of nucleotides like this compound in cosmetic formulations. Its incorporation into topical products has been linked to enhanced skin hydration and improved skin barrier functions. The compound's ability to interact with cellular mechanisms makes it a candidate for formulations aimed at anti-aging and skin repair .

Nucleic Acid Research

This compound serves as a substrate in the synthesis of nucleoside polyphosphates. These compounds are essential for various biochemical assays and applications in genetic engineering, including the development of nucleic acid-based therapies .

Table: Summary of Case Studies Involving this compound

| Study Reference | Application Area | Findings |

|---|---|---|

| Trotter et al., 1995 | Biochemical Pathways | Demonstrated role in phospholipid metabolism |

| Janssen et al., 2000 | Pharmaceutical Research | Effective in treating cognitive impairments |

| Henneberry et al., 2001 | Cosmetic Science | Improved skin hydration and barrier function |

| Boumann et al., 2003 | Nucleic Acid Research | Utilized in synthesizing nucleoside polyphosphates |

作用机制

The mechanism of action of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is particularly important in the metabolism of phospholipids, where it participates in the synthesis of cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the biosynthesis of phosphatidylglycerol and cardiolipin . The compound interacts with enzymes such as cytidine monophosphate kinase and cytidine diphosphate synthase, facilitating the transfer of phosphate groups and the formation of essential biomolecules .

相似化合物的比较

Similar Compounds

Cytidine 5’-Monophosphate: A precursor in the synthesis of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt.

Cytidine Diphosphate: Involved in the synthesis of phospholipids and other biomolecules.

Uridine 5’-Monophosphate: Another nucleoside monophosphate with similar biochemical roles.

Guanosine 5’-Monophosphate: Plays a role in the synthesis of RNA and other nucleotides.

Uniqueness

Cytidine 5’-Monophosphate Methyl Ester Sodium Salt is unique due to its methyl ester group, which imparts distinct chemical properties and reactivity. This modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and industrial applications .

生物活性

Cytidine 5'-Monophosphate Methyl Ester Sodium Salt (CMP-ME-Na) is a significant derivative of cytidine, playing a crucial role in various biological processes, particularly in nucleotide metabolism and RNA synthesis. This article delves into its biological activities, synthesis, and applications, supported by relevant research findings.

- Molecular Formula : C₁₀H₁₅N₃NaO₈P

- Molecular Weight : Approximately 359.2 g/mol

CMP-ME-Na is characterized by its methyl ester modification, which enhances its solubility and stability compared to its parent compound, Cytidine 5'-Monophosphate (CMP) .

Biological Activities

CMP-ME-Na exhibits several notable biological activities:

- Role in Nucleotide Metabolism :

- Antimicrobial Properties :

- Applications in Biochemical Research :

Comparative Analysis with Similar Compounds

The following table summarizes CMP-ME-Na alongside other related nucleotides, highlighting their molecular formulas and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cytidine 5'-Monophosphate | C₉H₁₄N₃O₈P | Essential for RNA synthesis |

| Uridine 5'-Monophosphate | C₉H₁₂N₂O₈P | Similar role in RNA metabolism; differs by base |

| Adenosine 5'-Monophosphate | C₁₁H₁₅N₅O₁₀P | Involved in energy transfer; contains adenine base |

| Guanosine 5'-Monophosphate | C₁₁H₁₅N₅O₁₀P | Functions similarly; contains guanine base |

| This compound | C₁₀H₁₅N₃NaO₈P | Methyl ester modification enhances solubility/stability |

The methyl ester modification of CMP-ME-Na distinguishes it from other nucleotides by providing enhanced properties for biochemical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of CMP-ME-Na and its analogs:

- Antibacterial Activity : A study demonstrated that certain nucleoside analogs could inhibit ATP production in resistant bacterial strains, suggesting that CMP-ME-Na may share similar properties. The modulation of ATP synthase was identified as a potential target for new antibiotics .

- Metabolic Pathway Studies : CMP-ME-Na has been employed in various experiments to elucidate the pathways involved in nucleotide metabolism, revealing insights into enzyme interactions and regulatory mechanisms .

属性

分子式 |

C10H15N3NaO8P |

|---|---|

分子量 |

359.20 g/mol |

IUPAC 名称 |

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl phosphate |

InChI |

InChI=1S/C10H16N3O8P.Na/c1-19-22(17,18)20-4-5-7(14)8(15)9(21-5)13-3-2-6(11)12-10(13)16;/h2-3,5,7-9,14-15H,4H2,1H3,(H,17,18)(H2,11,12,16);/q;+1/p-1/t5-,7-,8-,9-;/m1./s1 |

InChI 键 |

URUQYSWJYZVJHU-BKZSBQMKSA-M |

手性 SMILES |

COP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

规范 SMILES |

COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。